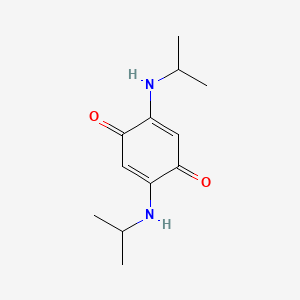

2,5-Bis(isopropylamino)-1,4-benzoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Bis(isopropylamino)-1,4-benzoquinone is an organic compound that belongs to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(isopropylamino)-1,4-benzoquinone typically involves the reaction of 2,5-diamino-1,4-benzoquinone with isopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Material: 2,5-diamino-1,4-benzoquinone

Reagent: Isopropylamine

Solvent: Typically, an organic solvent such as ethanol or methanol is used.

Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Bis(isopropylamino)-1,4-benzoquinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Complex Organic Molecules

2,5-Bis(isopropylamino)-1,4-benzoquinone serves as a crucial building block in organic synthesis. Its unique structure allows for the modification and creation of more complex compounds. Synthesis typically involves the reaction of 2,5-diamino-1,4-benzoquinone with isopropylamine under controlled conditions, often utilizing organic solvents like ethanol or methanol .

Table 1: Key Reaction Conditions for Synthesis

| Starting Material | Reagent | Solvent | Reaction Conditions |

|---|---|---|---|

| 2,5-Diamino-1,4-benzoquinone | Isopropylamine | Ethanol | Room temperature or slightly elevated temperatures |

Biological Applications

Redox Reactions and Electron Transfer

The quinone structure of this compound makes it particularly valuable in studying redox reactions and electron transfer processes in biological systems. Its ability to undergo reversible oxidation and reduction allows it to act as an electron carrier in various biochemical pathways .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, a study evaluated its impact on HL-60 (leukemia), MDA-MB-435 (melanoma), SF-295 (brain), and HCT-8 (colon) cancer cells. The findings indicated significant cytotoxicity, especially with certain derivatives of the compound .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HL-60 | Varies | Significant cytotoxicity observed |

| MDA-MB-435 | Varies | Effective against melanoma cells |

| SF-295 | Varies | Impact on brain cancer cells |

| HCT-8 | Varies | Notable effects on colon cancer cells |

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the manufacturing of dyes and pigments due to its vibrant color properties and stability. This application highlights its versatility beyond laboratory research into practical uses.

Antioxidant Properties

Emerging studies suggest that benzoquinone compounds can enhance antioxidant enzyme expression in mammals. This property indicates potential applications in health and nutrition sectors aimed at improving overall antioxidant capacity in organisms .

Case Studies

Case Study 1: Phytotoxicity Evaluation

A series of experiments evaluated the phytotoxic effects of various 2,5-bis(alkylamino)-1,4-benzoquinones on crop species such as Cucumis sativus (cucumber) and Sorghum bicolor (sorghum). Results showed inhibitory effects on dicotyledonous species while stimulating monocotyledonous growth .

Case Study 2: Cytotoxicity Screening Against Cancer Cells

In another study focusing on cancer treatment potential, researchers tested multiple derivatives of 2,5-bis(alkylamino)-1,4-benzoquinones against human cancer cell lines. The results indicated that certain compounds displayed strong cytotoxic activity across all tested lines .

Mecanismo De Acción

The mechanism of action of 2,5-Bis(isopropylamino)-1,4-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a useful electron carrier in various chemical and biological processes. Its molecular targets and pathways include enzymes and proteins involved in redox reactions.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Diamino-1,4-benzoquinone: The parent compound without the isopropylamino groups.

2,5-Diisopropylamino-1,4-benzoquinone: A similar compound with different substituents.

1,4-Benzoquinone: The simplest quinone structure.

Uniqueness

2,5-Bis(isopropylamino)-1,4-benzoquinone is unique due to the presence of two isopropylamino groups, which can significantly alter its chemical reactivity and potential applications compared to other quinones. This structural modification can enhance its solubility, stability, and interaction with biological molecules.

Actividad Biológica

2,5-Bis(isopropylamino)-1,4-benzoquinone is a synthetic compound that belongs to the class of benzoquinones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields such as agriculture and medicine.

Synthesis

The synthesis of this compound typically involves the reaction of p-benzoquinone with isopropylamine. The reaction conditions and yields can vary significantly based on the specific methods employed.

- General Reaction:

p Benzoquinone+2×Isopropylamine→2 5 Bis isopropylamino 1 4 benzoquinone

Phytotoxicity

Research has demonstrated that this compound exhibits phytotoxic effects against various plant species. A study evaluated its impact on Cucumis sativus (cucumber) and Sorgum bicolor (sorghum), revealing:

- Inhibitory Effects: The compound inhibited growth in dicotyledonous species like C. sativus by 7-74%.

- Stimulatory Effects: Conversely, it showed stimulatory effects on monocotyledonous species such as S. bicolor.

This selectivity suggests potential applications as a herbicide or plant growth regulator .

Cytotoxicity

The cytotoxic properties of this compound have been investigated against several human cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HL-60 (Leukemia) | 0.02 |

| MDA-MB-435 (Melanoma) | 0.23 |

| SF-295 (Brain) | 0.01 |

| HCT-8 (Colon) | 0.48 |

The compound displayed significant cytotoxicity across all tested lines, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes:

- Electron Transport Inhibition: It inhibits electron transfer in photosystem II and mitochondrial electron transport chains.

- Chlorophyll Formation Inhibition: The compound has been noted to inhibit chlorophyll formation in aquatic plants like Lemma minor, suggesting its utility in controlling unwanted vegetation .

Case Studies

Several studies have explored the biological implications of this compound:

- Herbicidal Activity: A study indicated that compounds similar to this compound were more effective than commercial herbicides like atrazine in inhibiting photosystem II activity.

- Cancer Treatment Potential: In vitro assays have shown that the compound's cytotoxic effects are comparable to known chemotherapeutic agents, warranting further investigation into its use in cancer therapies .

Propiedades

IUPAC Name |

2,5-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-7(2)13-9-5-12(16)10(6-11(9)15)14-8(3)4/h5-8,13-14H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGALAPCRIUJGRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=O)C(=CC1=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.